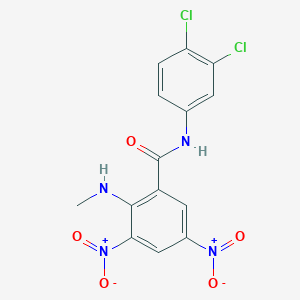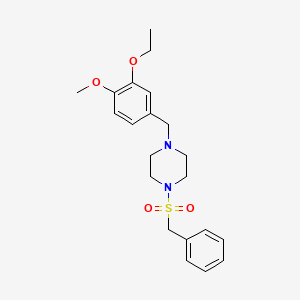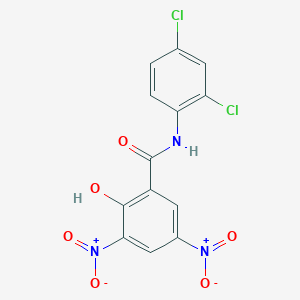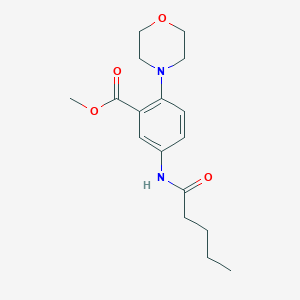![molecular formula C22H21BrClNO B12484338 1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484338.png)
1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.
Etherification: Formation of the methoxy group through a nucleophilic substitution reaction.
Amination: Introduction of the amine group via reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the halogen substituents or the aromatic rings, potentially leading to dehalogenation or hydrogenation.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated or hydrogenated products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biochemistry: Study of its effects on enzyme activity or cellular processes.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the synthesis of specialty polymers with unique properties.
Mecanismo De Acción
The mechanism by which ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and aromatic rings can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-chlorophenol: Shares similar halogen substituents and aromatic structure.
Tris(4-bromophenyl)amine: Contains multiple bromine atoms and an amine group, similar to the target compound.
Uniqueness
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is unique due to its specific combination of bromine, chlorine, and methoxy substituents, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H21BrClNO |
|---|---|
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C22H21BrClNO/c1-16-2-4-17(5-3-16)13-25-14-19-8-11-22(21(23)12-19)26-15-18-6-9-20(24)10-7-18/h2-12,25H,13-15H2,1H3 |
Clave InChI |
AOYAZTAJZFONSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)


![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one](/img/structure/B12484298.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)

![N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
![{4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12484319.png)

![3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484336.png)
![1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B12484340.png)
![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12484341.png)
